4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1374509-58-6
VCID: VC3072169
InChI: InChI=1S/C14H14N6O/c1-8-11(10-6-4-3-5-7-10)13-18-17-12(14(21)16-15)9(2)20(13)19-8/h3-7H,15H2,1-2H3,(H,16,21)
SMILES: CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NN
Molecular Formula: C14H14N6O
Molecular Weight: 282.3 g/mol

4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide

CAS No.: 1374509-58-6

Cat. No.: VC3072169

Molecular Formula: C14H14N6O

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide - 1374509-58-6

Specification

CAS No. 1374509-58-6
Molecular Formula C14H14N6O
Molecular Weight 282.3 g/mol
IUPAC Name 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Standard InChI InChI=1S/C14H14N6O/c1-8-11(10-6-4-3-5-7-10)13-18-17-12(14(21)16-15)9(2)20(13)19-8/h3-7H,15H2,1-2H3,(H,16,21)
Standard InChI Key HVZBYHRVMCZSJL-UHFFFAOYSA-N
SMILES CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NN
Canonical SMILES CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NN

Introduction

Chemical Structure and Identification

4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide belongs to the class of heterocyclic compounds characterized by a fused ring system consisting of pyrazole and triazine moieties. Its structure features a phenyl substituent at position 8 and a carbohydrazide functional group at position 3, with methyl groups at positions 4 and 7.

Basic Identification Parameters

The compound is identified by multiple parameters as detailed in Table 1:

ParameterInformation
Chemical Name4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide
CAS Registry Number1374509-58-6
Molecular FormulaC₁₄H₁₄N₆O
Molecular Weight282.31 g/mol
SMILES NotationO=C(C(N=N1)=C(C)N2C1=C(C3=CC=CC=C3)C(C)=N2)NN
InChI KeyHVZBYHRVMCZSJL-UHFFFAOYSA-N

The compound features a unique heterocyclic structure with a pyrazole ring fused with a triazine ring, making it an interesting scaffold for potential pharmaceutical applications .

Structural Characteristics

The structural framework of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide consists of several key components:

  • A pyrazolo[5,1-c] triazine core structure

  • Two methyl substituents at positions 4 and 7

  • A phenyl group at position 8

  • A carbohydrazide functional group (-CONHNH₂) at position 3

The carbohydrazide group is particularly noteworthy as it provides a site for potential hydrogen bonding and further derivatization, making this compound valuable as a potential intermediate in synthesis of more complex structures .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide is essential for its characterization and potential applications.

Chemical Properties

The chemical reactivity of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide is largely governed by its functional groups:

  • The carbohydrazide moiety (-CONHNH₂) is particularly reactive and can participate in various transformations:

    • Condensation reactions with aldehydes and ketones

    • Acylation reactions

    • Coordination to metal ions through nitrogen atoms

  • The heterocyclic core demonstrates characteristics typical of aromatic nitrogen-containing compounds:

    • Stability under normal conditions

    • Potential for electrophilic and nucleophilic substitution reactions

    • Hydrogen bonding capabilities through nitrogen atoms

The presence of the phenyl group at position 8 may influence the electronic distribution within the molecule, potentially affecting its reactivity patterns .

Structural Relatives and Derivatives

4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide belongs to a broader family of pyrazolotriazine derivatives, several of which have been studied more extensively.

Related Compounds

Table 2 presents a comparison of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide1374509-58-6C₁₄H₁₄N₆O282.31Reference compound
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxylate896669-18-4C₁₅H₁₄N₄O₂282.30Methyl ester instead of carbohydrazide
4,7-Dimethylpyrazolo[5,1-c] triazine-3-carboxylic acid175137-58-3C₈H₈N₄O₂192.17No phenyl group, carboxylic acid instead of carbohydrazide
4-Amino-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide1374509-33-7C₁₃H₁₃N₇O283.29Amino group at position 4 instead of methyl

The comparison reveals how subtle structural modifications can result in compounds with potentially different physical, chemical, and biological properties .

Research Directions and Future Perspectives

The study of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide and related compounds presents several promising research avenues.

Medicinal Chemistry Applications

Pyrazolo[5,1-c] triazine derivatives have shown potential in various therapeutic areas, suggesting possible applications for 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide in:

  • Development of novel anti-inflammatory agents

  • Design of targeted anticancer compounds

  • Creation of new antimicrobial therapies

  • Exploration as enzyme inhibitors for various disease states

The structural features of this compound make it an interesting candidate for structure-activity relationship studies and medicinal chemistry explorations .

Synthetic Versatility

The carbohydrazide functional group in 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide offers opportunities for:

  • Further derivatization to create compound libraries

  • Conjugation with other bioactive molecules

  • Development of prodrugs with enhanced pharmacokinetic properties

  • Creation of molecular probes for biological studies

These possibilities highlight the potential value of this compound as a synthetic intermediate in drug discovery efforts .

Analytical Methods and Characterization

For complete characterization and quality control of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c] triazine-3-carbohydrazide, various analytical techniques can be employed.

Spectroscopic Methods

Key spectroscopic methods for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR to confirm hydrogen environments, particularly methyl groups and the carbohydrazide moiety

    • ¹³C NMR to verify carbon framework and substitution patterns

  • Infrared (IR) Spectroscopy:

    • Identification of characteristic absorption bands for the carbohydrazide group (typically N-H stretching at 3300-3500 cm⁻¹ and C=O stretching around 1650-1700 cm⁻¹)

    • Confirmation of aromatic and heterocyclic structural features

  • Mass Spectrometry:

    • Determination of molecular weight and fragmentation patterns

    • High-resolution mass spectrometry for confirmation of molecular formula .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator